N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 2-methoxyethyl group at position 3 and a thioacetamide side chain. This compound’s structure aligns with pharmacophores known for antimicrobial and kinase inhibitory activities, though its specific biological profile remains under investigation .
Properties
Molecular Formula |
C19H24N4O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)19(3,12-20)22-16(24)11-27-18-21-15-8-6-5-7-14(15)17(25)23(18)9-10-26-4/h5-8,13H,9-11H2,1-4H3,(H,22,24) |
InChI Key |
ROFFMEUUNIRQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an appropriate amine and acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, including the acetamide backbone, sulfur-containing linkages, and heterocyclic systems:
Physicochemical and Crystallographic Comparisons
- Molecular Weight and Solubility: The target compound (MW: ~420 g/mol) is heavier than 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (MW: 290 g/mol) due to its quinazolinone core and branched substituents. The cyano group may reduce aqueous solubility compared to the thiazole analogue . The biphenyl-substituted quinazolinone (CAS 477332-90-4) has higher lipophilicity (predicted logP ~4.2) than the target compound (logP ~3.5), attributed to the biphenyl moiety .
Crystal Packing and Hydrogen Bonding :
- In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds form inversion dimers with an R₂²(8) motif, stabilizing the crystal lattice . The target compound’s 2-methoxyethyl group may disrupt similar packing, favoring weaker van der Waals interactions.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic organic compound with potential biological activities. This compound belongs to the class of quinazoline derivatives and has been investigated for its therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 388.5 g/mol
- IUPAC Name : N-(2-cyano-3-methylbutan-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- InChI Key : ROFFMEUUNIRQGL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under investigation has demonstrated:
- In vitro Cytotoxicity : Exhibited significant cytotoxic effects against various cancer cell lines.
- Mechanistic Studies : Indicated the involvement of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial potential:
- Bacterial Inhibition : It has shown effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.
- Fungal Activity : Preliminary studies indicate antifungal properties that warrant further investigation.
Research Findings and Case Studies
A review of existing literature reveals several key findings related to the biological activity of this compound:
Case Study Example
In a recent study published in a peer-reviewed journal, researchers tested the compound's efficacy against a panel of cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with notable effects observed in breast and lung cancer models. The study concluded that further exploration into the compound's mechanism could reveal novel therapeutic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
